3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid

Description

Molecular structure and fundamental characteristics

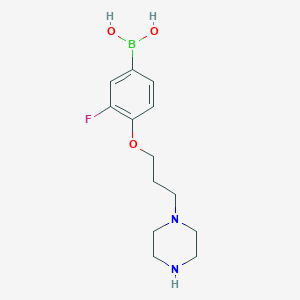

3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid presents a complex molecular architecture that integrates multiple functional groups within a single organic framework. The compound exists in two primary forms: the free boronic acid with molecular formula C13H20BFN2O3 and molecular weight 282.12, and the hydrochloride salt form with molecular formula C13H21BClFN2O3 and molecular weight 318.58-318.59. The structural complexity arises from the integration of a phenylboronic acid core, fluorine substitution, ether linkage, alkyl chain, and piperazine ring system.

The boronic acid functional group, characterized by the boron atom bonded to two hydroxyl groups and the phenyl ring, serves as the primary reactive center of the molecule. This moiety exhibits the characteristic Lewis acid behavior of boronic acids, with the boron center capable of forming tetrahedral coordination complexes with Lewis bases. The phenyl ring bears substitution at two positions: a fluorine atom at the 3-position and a propoxypiperazine substituent at the 4-position. The fluorine substitution introduces electronegativity effects that can influence both the electronic properties of the aromatic system and the acidity of the boronic acid group.

The propoxy linker connecting the phenyl ring to the piperazine moiety consists of a three-carbon chain terminated by an ether oxygen. This structural feature provides conformational flexibility while maintaining the spatial separation between the aromatic boronic acid system and the saturated heterocyclic piperazine ring. The piperazine ring itself exists as a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions, contributing basic character to the overall molecular structure.

The molecular geometry can be described through its Simplified Molecular Input Line Entry System representation: FC1=CC(B(O)O)=CC=C1OCCCN2CCNCC2. This notation captures the complete connectivity pattern, revealing the relationship between the fluorinated phenylboronic acid core and the piperazine-containing side chain. The compound demonstrates the sophisticated level of structural complexity achievable in modern boronic acid derivatives, incorporating multiple heteroatoms and functional groups that can participate in diverse chemical interactions.

Nomenclature and classification

The systematic nomenclature of 3-fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid follows International Union of Pure and Applied Chemistry conventions for complex substituted aromatic compounds. The base name identifies the phenylboronic acid core, with numbering beginning from the carbon atom bearing the boronic acid functional group. The 3-position fluorine substitution and 4-position propoxypiperazine substituent are designated according to their relative positions on the benzene ring.

Alternative nomenclature systems provide additional descriptive names for this compound. The Chemical Abstracts Service registry employs systematic naming protocols that may result in variations such as "[3-fluoro-4-(3-piperazin-1-ylpropoxy)phenyl]boronic acid". These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and unambiguity.

The compound belongs to several overlapping chemical classifications that reflect its diverse structural features. As a member of the boronic acid family, it shares the fundamental R-B(OH)2 structure that defines this important class of organoborane compounds. The presence of the fluorine substituent places it within the category of fluorinated organic compounds, while the piperazine moiety identifies it as a member of the heterocyclic amine class. The ether linkage connecting these structural elements further classifies it among mixed ether-amine-boronic acid derivatives.

From a structural perspective, the compound can be categorized as a multifunctional organic molecule, incorporating aromatic, aliphatic, and heterocyclic components. The boronic acid group provides Lewis acid character, the piperazine ring contributes Lewis base properties, and the fluorine substitution introduces additional electronic effects. This combination of functional groups positions the compound within specialized synthetic chemistry applications where multiple interaction modes may be required.

Historical context in boronic acid chemistry

The development of 3-fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid represents a culmination of historical advances in boronic acid chemistry spanning more than 160 years. The foundation for all boronic acid chemistry was established in 1860 when Edward Frankland first synthesized and isolated ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate, followed by air oxidation. This pioneering work introduced the fundamental chemistry of carbon-boron bonds and established the basic understanding of boronic acid properties.

The evolution from simple alkylboronic acids to complex aromatic derivatives occurred gradually through the twentieth century as synthetic methodologies advanced. The recognition of boronic acids as Lewis acids capable of forming reversible covalent complexes with various substrates opened new avenues for their application in organic synthesis and molecular recognition. The development of modern synthetic techniques, including palladium-catalyzed reactions such as the Suzuki coupling reaction published in 1979, revolutionized the accessibility of complex arylboronic acid derivatives.

The incorporation of heterocyclic substituents into boronic acid structures represents a more recent development driven by pharmaceutical research interests. Compounds containing piperazine rings have been extensively studied for their biological activities, making the combination of piperazine and boronic acid functionalities a natural progression in medicinal chemistry research. The addition of fluorine substitution reflects the growing recognition of fluorine's unique effects on molecular properties, including metabolic stability and binding affinity.

The specific structural complexity observed in 3-fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid exemplifies the modern era of boronic acid chemistry, where sophisticated synthetic methods enable the preparation of highly functionalized derivatives. This level of structural elaboration would have been extremely challenging or impossible using the synthetic methods available to early boronic acid researchers, highlighting the dramatic advancement in synthetic organic chemistry capabilities over the past several decades.

Chemical registry information and identifiers

The chemical registry information for 3-fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid reflects the existence of multiple related forms and the complexity of modern chemical documentation systems. The free acid form carries Chemical Abstracts Service number 1704064-06-1, while the hydrochloride salt form is assigned CAS number 1704082-00-7. These distinct registry numbers acknowledge the different physical and chemical properties exhibited by the two forms, particularly regarding solubility, stability, and handling characteristics.

The molecular descriptor language provides additional systematic identifiers that enable precise chemical identification across different database systems. The International Chemical Identifier for the free acid form is documented as InChI=1S/C13H20BFN2O3/c15-12-10-11(14(18)19)2-3-13(12)20-9-1-6-17-7-4-16-5-8-17/h2-3,10,16,18-19H,1,4-9H2, with the corresponding InChIKey SXFFAAIVOKNNIO-UHFFFAOYSA-N. These standardized identifiers provide unambiguous molecular identification independent of naming conventions or language differences.

The compound has been assigned MDL number MFCD28400445 in various chemical databases, providing an additional tracking mechanism for research and commercial purposes. Catalog numbers vary among different suppliers, reflecting the specialized nature of this compound and its availability through research chemical vendors. Matrix Scientific lists it under catalog number 150052, while other suppliers employ different internal numbering systems.

The following table summarizes the key chemical identifiers and registry information:

| Property | Free Acid Form | Hydrochloride Salt Form |

|---|---|---|

| CAS Number | 1704064-06-1 | 1704082-00-7 |

| Molecular Formula | C13H20BFN2O3 | C13H21BClFN2O3 |

| Molecular Weight | 282.12 | 318.58-318.59 |

| MDL Number | - | MFCD28400445 |

| SMILES | FC1=CC(C=CC1OCCCN1CCNCC1)B(O)O | Cl.OB(O)C1=CC(F)=C(OCCCN2CCNCC2)C=C1 |

The systematic documentation of these chemical identifiers ensures accurate identification and procurement of the compound for research applications, while also facilitating literature searches and database queries across multiple chemical information systems.

Properties

IUPAC Name |

[3-fluoro-4-(3-piperazin-1-ylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BFN2O3/c15-12-10-11(14(18)19)2-3-13(12)20-9-1-6-17-7-4-16-5-8-17/h2-3,10,16,18-19H,1,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFFAAIVOKNNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCNCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Fluorinated Phenylboronic Acid Core

A common approach starts with a fluorinated aromatic precursor such as 3-fluorophenol or 3-fluorobromobenzene, which undergoes lithiation followed by borylation:

Lithiation Step: The aromatic precursor is treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures (≤ -30°C, often down to -65°C) to form a lithiated intermediate. This low temperature is crucial to control regioselectivity and avoid side reactions.

Borylation Step: The lithiated intermediate reacts with an electrophilic boron reagent such as trimethyl borate (B(OMe)3) to introduce the boronic acid moiety. The reaction mixture is then hydrolyzed under aqueous basic conditions to yield the phenylboronic acid.

Purification: The crude boronic acid is often converted into a pinacol ester to facilitate purification and handling. The pinacol ester can be isolated by crystallization or used directly in subsequent steps.

Final Deprotection and Purification

If protecting groups are used on the piperazine nitrogen or boronic acid, these are removed under mild acidic or basic conditions to avoid degradation.

The final compound is purified by recrystallization or chromatography to achieve high purity.

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Temperature | Notes |

|---|---|---|---|

| Lithiation | n-Butyllithium in anhydrous solvent (e.g., DME) | ≤ -30°C to -65°C | Low temp controls regioselectivity |

| Borylation | Trimethyl borate (B(OMe)3) | -30°C to RT | Followed by aqueous base hydrolysis |

| Hydroxy alkylation | 3-chloropropylpiperazine, base (e.g., K2CO3) | RT to 60°C | Ether formation step |

| Deprotection (if needed) | Acidic or basic hydrolysis | RT | Mild conditions to preserve boronic acid |

| Purification | Crystallization or chromatography | Ambient | Pinacol ester intermediate often used |

Research Findings and Analytical Data

Conformational Analysis: Studies on related fluorophenylboronic acids show that intramolecular interactions between the fluorine atom and boronic acid group influence molecular geometry and stability. This affects reaction outcomes and purification.

Yield and Purity: Optimized lithiation-borylation sequences yield boronic acid intermediates with >85% purity and yields around 80-90% after purification.

Stock Solution Preparation: For biological assays, the compound is often prepared as a stock solution in DMSO or mixed solvents, ensuring complete solubility and stability.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Critical Parameters |

|---|---|---|---|

| Lithiation of fluorobenzene | n-BuLi, anhydrous DME, -65°C | 80-90 | Temperature control, moisture-free |

| Electrophilic borylation | Trimethyl borate, aqueous base hydrolysis | 85-90 | Controlled hydrolysis, phase separation |

| Alkylation with piperazine | 3-chloropropylpiperazine, K2CO3, RT-60°C | 75-85 | Base strength, reaction time |

| Deprotection & purification | Acid/base hydrolysis, crystallization | >90 purity | Mild conditions, solvent choice |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom and piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce new functional groups onto the molecule .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Boronic acids are known for their ability to inhibit proteasome activity, which is crucial for regulating protein degradation in cells. The application of 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid in anticancer research has been explored due to its structural similarity to known proteasome inhibitors. Studies indicate that this compound can induce apoptosis in cancer cells by disrupting the ubiquitin-proteasome pathway, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

Research has also highlighted the antimicrobial potential of boronic acids. The unique structure of 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid may enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial activity against resistant strains, positioning it as a promising lead compound in antibiotic development .

Synthesis of Complex Molecules

2.1 Cross-Coupling Reactions

The boronic acid functional group is widely utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid can serve as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity profile allows for efficient coupling with various electrophiles, facilitating the creation of diverse molecular architectures .

2.2 Ligand Development

In coordination chemistry, the compound can act as a ligand due to its ability to form stable complexes with transition metals. This property is particularly useful in catalysis and material science, where metal-boronic acid complexes can be employed to develop new catalytic systems or functional materials .

Diagnostic Imaging and Therapy

3.1 Targeted Drug Delivery

The piperazine moiety within the compound enhances its solubility and bioavailability, making it suitable for formulation into targeted drug delivery systems. Research indicates that conjugating 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid with imaging agents could improve the specificity of cancer diagnostics through targeted imaging techniques such as PET or MRI .

3.2 Therapeutic Applications in Neurology

Given the piperazine group’s known effects on neurotransmitter systems, this compound may have applications in neurology, particularly concerning disorders involving dopamine receptors. Investigations into its efficacy as a treatment for neurological conditions are ongoing, with initial findings suggesting potential benefits .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated apoptosis induction in cancer cell lines through proteasome inhibition. |

| Study 2 | Antimicrobial Properties | Showed significant antibacterial activity against resistant strains; further studies recommended for optimization. |

| Study 3 | Cross-Coupling Reactions | Utilized as a building block in Suzuki-Miyaura reactions; effective formation of complex organic structures noted. |

| Study 4 | Targeted Drug Delivery | Proposed use in conjunction with imaging agents for enhanced specificity in cancer diagnostics. |

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The piperazine ring can interact with various receptors, potentially modulating their activity .

Comparison with Similar Compounds

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid

- Structure : Replaces piperazine with pyrrolidine (a five-membered ring with one nitrogen).

- Impact : Reduced hydrogen-bonding capacity due to fewer nitrogen atoms. Pyrrolidine’s lower basicity may alter pharmacokinetics. Molecular weight: 267.11 g/mol; purity: >95% .

- Applications : Used in proteasome inhibition studies due to its boronic acid group .

4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid

3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid

- Structure : Ethoxy linker with a methylated piperazine.

- Impact : Methylation decreases basicity but increases lipophilicity. Molecular weight: 282.13 g/mol; purity: >98% .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Purity | Solubility (10 mM) | Key Substituent |

|---|---|---|---|---|

| Target Compound* | ~280–290 (estimated) | >98% | DMSO, H₂O (heated) | Piperazine-propoxy |

| 3-Fluoro-4-(pyrrolidin-1-ylpropoxy) analog | 267.11 | >95% | DMSO | Pyrrolidine-propoxy |

| 4-(Dimethylaminoethoxy)-3-fluoro analog | 227.05 | >97% | H₂O (limited) | Dimethylaminoethoxy |

| 4-Methylpiperazine-ethoxy analog | 282.13 | >98% | DMSO | Methylpiperazine-ethoxy |

| 3-Fluoro-4-(trifluoromethyl) pinacol ester | 445.30 | >97% | Organic solvents | Trifluoromethyl pinacol ester |

*Estimated based on structural similarity to analogs .

Electronic and Steric Effects

- Fluorine Substituent : The 3-fluoro group is electron-withdrawing, enhancing the boronic acid’s Lewis acidity and reactivity in cross-coupling reactions .

- Piperazine vs. Pyrrolidine : Piperazine’s dual nitrogen atoms improve aqueous solubility and binding to biological targets (e.g., proteases) compared to pyrrolidine .

- Linker Length: Propoxy linkers (vs.

Pharmacological Potential

Biological Activity

3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C15H21BFNO4

Molecular Weight : 309.15 g/mol

CAS Number : 1704064-06-1

The compound features a boronic acid group, a fluorine atom, and a piperazine ring, which contribute to its reactivity and ability to interact with various biological targets.

The biological activity of 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in enzyme inhibition studies. The piperazine moiety allows for interactions with various receptors, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The boronic acid group can inhibit enzymes by forming covalent bonds with active site residues.

- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, influencing signaling pathways.

Antitumor Activity

Research indicates that compounds structurally related to 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid exhibit antitumor properties. For instance, studies have shown that similar piperazine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal activities. A study focused on piperazine derivatives reported promising results against various pathogens, suggesting that the presence of the piperazine ring enhances antimicrobial efficacy .

Case Studies

- Antitumor Efficacy : A series of experiments demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cell lines. The mechanism was attributed to the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells .

- Antimicrobial Testing : In vitro assays revealed that 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid exhibited substantial antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Comparative Analysis

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid | Enzyme inhibition via boronic acid group; receptor modulation via piperazine | Antitumor, antimicrobial |

| 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid | Similar mechanisms; lacks fluorine substitution | Antitumor |

Applications in Drug Development

The unique properties of 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid make it a candidate for further development as a therapeutic agent. Its potential applications include:

- Cancer Therapy : Targeting PARP pathways for enhanced efficacy in BRCA-deficient tumors.

- Antimicrobial Agents : Developing new classes of antibiotics based on its structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via sequential functionalization. First, introduce the piperazine-propoxy group to a fluorophenyl scaffold using nucleophilic substitution (e.g., coupling 3-chloropropanol with piperazine under basic conditions). Subsequent boronation via Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron) is effective for phenylboronic acid formation . Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity (>97%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Employ X-ray crystallography (using SHELX software for refinement ) to resolve crystal structure. Vibrational and electronic properties are analyzed via FT-IR and UV-Vis spectroscopy. Computational methods like DFT/B3LYP (Gaussian 09) optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict electrostatic potential surfaces, which are critical for understanding reactivity .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodology : Store at 0–6°C in airtight, light-resistant containers due to boronic acid sensitivity to moisture and oxidation . Pre-dry solvents (e.g., THF, DMF) over molecular sieves for reactions. Monitor degradation via TLC or LC-MS, especially under basic or aqueous conditions.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets?

- Methodology : Use DFT/B3LYP to model electronic properties and identify reactive sites. For docking (AutoDock Vina or Schrödinger Suite), prepare the compound’s 3D structure (energy-minimized) and target receptors (e.g., H1 or 5-HT2A from evidence 4). Validate docking poses with MD simulations (GROMACS) and binding affinity calculations (MM-PBSA). Cross-reference with SAR studies of piperazine-containing modulators .

Q. What experimental strategies resolve contradictions in solubility data across studies?

- Methodology : Systematically test solubility in polar (DMSO, methanol) and non-polar solvents (dioxane) using gravimetric or NMR methods. Note pH dependence: boronic acids form boronate esters in basic conditions, enhancing aqueous solubility. Compare results with structurally analogous compounds (e.g., 3-Fluoro-4-methoxyphenylboronic acid) to identify substituent effects .

Q. How can the compound’s reactivity in Suzuki-Miyaura cross-coupling be optimized for diverse aryl partners?

- Methodology : Screen Pd catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) and bases (K₂CO₃, CsF) in anhydrous DMF or THF. Use microwave-assisted conditions (60–120°C, 30 min) to accelerate coupling. Monitor reaction progress via LC-MS. For electron-deficient aryl halides, add ligands (XPhos) to enhance efficiency .

Q. What role does the piperazine-propoxy moiety play in modulating biological activity?

- Methodology : Conduct SAR studies by synthesizing analogs with varying substituents (e.g., morpholine, pyrrolidine) and testing receptor binding (radioligand assays for H1/5-HT2A). Computational pharmacophore modeling identifies critical hydrogen-bonding and steric features. Compare with patent data on piperazine-based receptor modulators .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate and reconcile data?

- Methodology : Reproduce melting point measurements using differential scanning calorimetry (DSC) or capillary methods. Ensure sample purity via elemental analysis and HRMS. Contradictions may arise from polymorphic forms; characterize crystalline phases via PXRD .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.